Aldicarb-d3 砜

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Aldicarb-d3 Sulfone is a synthetic chemical compound that has been used in scientific research for decades. It is an organosulfur compound that belongs to the family of carbamate insecticides. Aldicarb-d3 Sulfone has a variety of applications in the laboratory, including synthesis, scientific research, and biochemical and physiological studies.

科学研究应用

毒理学特征和环境问题

Aldicarb,一种与 Aldicarb-d3 砜密切相关的母体化合物,其对哺乳动物的毒理学效应已得到广泛研究。重点在于其作为胆碱酯酶抑制剂的机制、在哺乳动物中的快速代谢和排泄。值得注意的是,它不会产生致癌或致畸等长期不良健康影响。Aldicarb 的环境存在,特别是其在地下水中的代谢物(亚砜和砜),引起了重大担忧,促使对其安全性和环境影响进行研究 (Risher, Mink, & Stara, 1987).

监管指南和分析方法

在药物领域,对潜在遗传毒性杂质(包括砜衍生物)的控制和分析至关重要。Elder、Teasdale 和 Lipczynski (2008) 的综述深入探讨了监管指南和评估磺酸酯遗传毒性的分析方法的演变。这项研究对于确保新活性药物成分的安全性和有效性至关重要,展示了砜衍生物在药物化学中的重要性 (Elder, Teasdale, & Lipczynski, 2008).

药物化学中的砜衍生物

环状砜衍生物的合成、反应和药用重要性已被强调为一个重要的兴趣领域。这些化合物由于其生物活性,在药物中作为抗菌、抗疟疾和抗炎剂得到应用。Alam 等人 (2018) 对环状砜在药物化学中的合成方法、反应和各种应用进行了深入的综述,强调了其在治疗各种疾病中的潜力 (Alam et al., 2018).

环境修复和可持续性

包括砜衍生物在内的多氟烷基化学品的持久性和潜在毒性一直是研究的重点,旨在了解其降解途径和对生态系统的影响。Liu 和 Avendaño 对这些化学品微生物降解的综述概述了当前的知识和差距,提出了减轻环境风险的未来研究方向 (Liu & Avendaño, 2013).

作用机制

Target of Action

The primary target of Aldicarb-d3 Sulfone is acetylcholinesterase , an enzyme that metabolizes the neurotransmitter acetylcholine . This enzyme plays a crucial role in the nervous system, where it breaks down acetylcholine, a neurotransmitter involved in transmitting signals in the nervous system.

Mode of Action

Aldicarb-d3 Sulfone, similar to its parent compound Aldicarb, binds to and inhibits acetylcholinesterase . This inhibition prevents the breakdown of acetylcholine in the synapse, leading to an accumulation of acetylcholine . The accumulation of acetylcholine overstimulates cholinergic pathways, resulting in central and peripheral toxicities .

Biochemical Pathways

The overstimulation of cholinergic pathways due to the accumulation of acetylcholine can lead to a variety of symptoms. These symptoms, collectively referred to as a cholinergic crisis, can include nausea, miosis, sweating, abdominal pain, dizziness, diarrhea, blurred vision, and vomiting . In severe cases, this can progress to tremors, convulsions, and even death .

Pharmacokinetics

Aldicarb-d3 Sulfone, like Aldicarb, is readily absorbed through all exposure routes . Once in the body, it is quickly converted into aldicarb sulfoxide, which can then be slowly oxidized to aldicarb sulfone . According to animal studies, aldicarb and its metabolites are transported to various tissues, but no signs of buildup have been discovered .

Result of Action

The inhibition of acetylcholinesterase by Aldicarb-d3 Sulfone leads to an overstimulation of cholinergic pathways, resulting in a range of symptoms from nausea and sweating to tremors and convulsions . In severe cases, this can lead to respiratory failure and death .

Action Environment

The action of Aldicarb-d3 Sulfone can be influenced by various environmental factors. For instance, its high solubility can restrict its use in areas where the water table is close to the surface . Furthermore, it has been reported to occur widely in groundwater at levels in the low ppb range . Several states have restricted the use of aldicarb due to its potential for groundwater contamination .

安全和危害

未来方向

生化分析

Biochemical Properties

Aldicarb-d3 Sulfone, like its parent compound Aldicarb, is known to inhibit acetylcholinesterase . This enzyme is crucial for the breakdown of acetylcholine, a neurotransmitter, in the synaptic cleft. By inhibiting acetylcholinesterase, Aldicarb-d3 Sulfone causes an accumulation of acetylcholine, leading to overstimulation of cholinergic pathways .

Cellular Effects

The primary cellular effect of Aldicarb-d3 Sulfone is the disruption of normal neurotransmission due to the inhibition of acetylcholinesterase This can affect various types of cells and cellular processes, particularly those involving cholinergic signaling pathways

Molecular Mechanism

The molecular mechanism of action of Aldicarb-d3 Sulfone involves binding to and inhibiting the enzyme acetylcholinesterase . This prevents the breakdown of the neurotransmitter acetylcholine, leading to its accumulation in the synaptic cleft. The resulting overstimulation of cholinergic pathways is the primary mechanism through which Aldicarb-d3 Sulfone exerts its effects.

Temporal Effects in Laboratory Settings

The effects of Aldicarb-d3 Sulfone can change over time in laboratory settings. The compound is known to be a potent acetylcholinesterase inhibitor

Dosage Effects in Animal Models

The effects of Aldicarb-d3 Sulfone can vary with different dosages in animal models . At high doses, the compound can have toxic or adverse effects due to its potent acetylcholinesterase inhibitory activity

Metabolic Pathways

Aldicarb-d3 Sulfone is involved in metabolic pathways related to the breakdown of acetylcholine It interacts with the enzyme acetylcholinesterase, inhibiting its activity and thereby disrupting the normal metabolism of acetylcholine

Transport and Distribution

Aldicarb-d3 Sulfone can be transported and distributed within cells and tissues . It is known to move with water from a source into the soil, where it can react and adsorb onto soil particles . The compound can also volatilize to the atmosphere

属性

IUPAC Name |

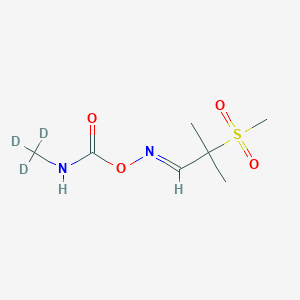

[(E)-(2-methyl-2-methylsulfonylpropylidene)amino] N-(trideuteriomethyl)carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O4S/c1-7(2,14(4,11)12)5-9-13-6(10)8-3/h5H,1-4H3,(H,8,10)/b9-5+/i3D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRRKLBAKDXSTNC-UYUKVFNDSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C=NOC(=O)NC)S(=O)(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])NC(=O)O/N=C/C(C)(C)S(=O)(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N2O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(5-{[tert-Butyl(dimethyl)silyl]oxy}-2-methylidenecyclohexylidene)ethan-1-ol](/img/structure/B1146884.png)

![methyl (2R,3R,4R)-3-acetamido-4-azido-2-[(1R,2R)-1,2,3-trihydroxypropyl]-3,4-dihydro-2H-pyran-6-carboxylate](/img/structure/B1146887.png)